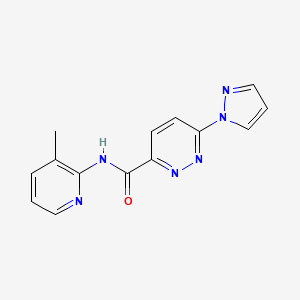
N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H12N6O and its molecular weight is 280.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapeutics and anti-inflammatory applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridazine core substituted with a pyrazole group and a methylpyridine moiety, which are essential for its pharmacological properties.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For instance, compounds derived from pyrazole have demonstrated IC50 values in the nanomolar range against CDK2, indicating potent inhibition .
- Anti-inflammatory Activity : Pyrazole derivatives have been explored for their anti-inflammatory effects, particularly as selective COX-2 inhibitors. This class of compounds has shown promising results in reducing inflammation in various models .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. The following table summarizes relevant findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 0.46 | Apoptosis induction |
| A549 (Lung Cancer) | 0.39 | Autophagy induction |
| NCI-H460 (Lung Cancer) | 0.30 | Inhibition of Aurora-A kinase |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. In vitro studies have shown that derivatives similar to this compound can inhibit COX enzymes effectively. For instance, some derivatives demonstrated an edema inhibition percentage superior to that of standard anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their anticancer properties. The study highlighted that compounds with structural similarities to our compound exhibited promising results against MCF7 and A549 cell lines, with IC50 values indicating strong cytotoxic effects .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the anticancer effects of pyrazole derivatives, revealing their ability to induce apoptosis and autophagy in cancer cells. This dual mechanism enhances their therapeutic efficacy .
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-4-2-7-15-13(10)17-14(21)11-5-6-12(19-18-11)20-9-3-8-16-20/h2-9H,1H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBSFDFAMGIPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














